molecular formula C13H17N3O3 B7092317 N-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-4H-1,2-oxazole-5-carboxamide

N-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-4H-1,2-oxazole-5-carboxamide

Cat. No.: B7092317
M. Wt: 263.29 g/mol
InChI Key: VERGTLGKGGQWHE-UHFFFAOYSA-N
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Description

N-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-4H-1,2-oxazole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a methoxy group and a methyl group, an oxazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-4H-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methoxy-2-methylpyridine, is synthesized through methylation and methoxylation reactions.

    Oxazole Ring Formation: The pyridine intermediate undergoes cyclization with appropriate reagents to form the oxazole ring. This step often involves the use of reagents such as acetic anhydride and ammonium acetate under reflux conditions.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-4H-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-4H-1,2-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-4H-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxy-2-methylpyridin-3-yl)-5-{[2-methyl-4-(trifluoromethoxy)phenyl]amino}-2-(trifluoromethyl)pyridine-4-carboxamide: This compound shares a similar pyridine and carboxamide structure but differs in the substitution pattern and additional functional groups.

    (6-Methoxy-2-methylpyridin-3-yl)boronic acid: This compound contains a boronic acid group instead of the oxazole ring and carboxamide group.

Uniqueness

N-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-4H-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and carboxamide group are particularly important for its activity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-4H-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-8-7-13(3,19-16-8)12(17)15-10-5-6-11(18-4)14-9(10)2/h5-6H,7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERGTLGKGGQWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)(C)C(=O)NC2=C(N=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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